molecular formula C10H9ClO B13989911 Benzofuran, 4-chloro-2,3-dimethyl- CAS No. 27044-65-1

Benzofuran, 4-chloro-2,3-dimethyl-

Cat. No.: B13989911
CAS No.: 27044-65-1
M. Wt: 180.63 g/mol
InChI Key: MWNGVINAQLYWNH-UHFFFAOYSA-N
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Description

4-Chloro-2,3-dimethylbenzofuran is a halogenated and alkylated derivative of the benzofuran scaffold, a heterocyclic compound consisting of fused benzene and furan rings. The substitution pattern—chloro at the 4-position and methyl groups at the 2- and 3-positions—confers distinct electronic and steric properties.

Properties

CAS No.

27044-65-1

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

4-chloro-2,3-dimethyl-1-benzofuran

InChI

InChI=1S/C10H9ClO/c1-6-7(2)12-9-5-3-4-8(11)10(6)9/h3-5H,1-2H3

InChI Key

MWNGVINAQLYWNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)Cl)C

Origin of Product

United States

Preparation Methods

Chlorination of Dimethylbenzofuran Precursors

The introduction of the chloro group at position 4 can be achieved via selective electrophilic aromatic substitution on the benzofuran ring after the dimethylbenzofuran core is synthesized. Chlorination reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) under controlled conditions allow selective chlorination at the 4-position due to electronic and steric effects from the methyl groups at positions 2 and 3.

One-Pot Heteroannulation Approaches

One-pot synthesis methods have been reported that combine cyclization and substitution steps under acidic or metal-free conditions. For example, heteroannulation of cyclohexenone derivatives with benzoquinone analogs under refluxing acidic conditions can yield benzofuran derivatives. These methods are efficient, minimize reaction steps, and avoid the need for coupling reagents.

TCT-Mediated Synthesis Using Dimethyl Sulfoxide

An innovative approach employs cyanuric chloride (TCT) activated dimethyl sulfoxide (DMSO) as a dual synthon to construct benzofuran-3(2H)-one derivatives with quaternary centers. This method proceeds under metal-free conditions and can be controlled by water addition to influence the quaternary center formation. While this method is more focused on benzofuran-3(2H)-ones, the mechanistic insights into radical processes and functional group tolerance may be adapted for preparing substituted benzofurans such as 4-chloro-2,3-dimethylbenzofuran.

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations References
Phenol + Alkynyl Sulfoxide Acid-catalyzed C–C bond formation and methyl migration Good yields, functional group tolerance Requires further chlorination step
Electrophilic Chlorination Selective chlorination of dimethylbenzofuran core Straightforward, regioselective Control of over-chlorination needed Inferred
One-Pot Heteroannulation Cyclization with benzoquinone derivatives under acidic conditions Efficient, fewer steps, inexpensive Limited substrate scope
TCT-Mediated DMSO Activation Metal-free, radical process for benzofuran-3(2H)-ones Gram-scale synthesis, controlled quaternary center Focused on benzofuran-3(2H)-ones, adaptation needed

Mechanistic Insights

  • The phenol-alkynyl sulfoxide reaction involves electrophilic activation and rearrangement steps leading to benzofuran formation with methyl group migration.
  • The TCT-mediated method proceeds via a radical mechanism where activated DMSO provides methyl and sulfur units, enabling quaternary center formation.
  • Chlorination exploits the electron-rich benzofuran ring, where methyl groups direct electrophilic substitution to the 4-position.
  • One-pot heteroannulation relies on [3+2] cycloaddition and subsequent dehydration/aromatization steps under acidic conditions.

Summary and Recommendations

The preparation of Benzofuran, 4-chloro-2,3-dimethyl- can be effectively achieved by first synthesizing the 2,3-dimethylbenzofuran core via acid-catalyzed reactions of 2,6-dimethylphenol with alkynyl sulfoxides, followed by selective chlorination at the 4-position. Alternative methods such as one-pot heteroannulation and TCT-mediated synthesis provide complementary approaches with potential for adaptation.

For practical synthesis, the following approach is recommended:

This strategy balances efficiency, regioselectivity, and scalability for laboratory and potential industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzofuran, 4-chloro-2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Benzofuran, 4-chloro-2,3-dimethyl-, is a heterocyclic organic compound featuring a benzene ring fused to a furan ring, with chlorine and two methyl groups at specific positions. Due to its unique structure, this compound has distinct physical and chemical properties that influence its reactivity and interactions with biological systems.

Scientific Research Applications

Benzofuran, 4-chloro-2,3-dimethyl- and other benzofuran derivatives, have been studied for their biological activities, displaying a range of pharmacological effects. The compound's biological activity is often attributed to its ability to interact with biological targets such as enzymes and receptors.

Synthesis Several methods can achieve the synthesis of Benzofuran, 4-chloro-2,3-dimethyl-:

  • Catalyst selection
  • Specific reaction conditions to achieve high yields and selectivity

Potential Therapeutic Applications Studies on the interactions of Benzofuran, 4-chloro-2,3-dimethyl-, with biological molecules reveal insights into its mechanism of action:

  • The compound's interactions underscore its potential therapeutic applications and guide further research into its mechanisms.

Antileukemia Activity Benzofuro[3,2-c]quinolines, a related class of compounds, have demonstrated excellent antileukemia activity and selectivity in in vitro biological evaluations, suggesting they may be promising for developing antileukemia compounds .

Anticancer Activity Benzofuran derivatives, including bromomethyl-substituted benzofurans and trimethoxyacetophenone-based benzofurans, have shown significant anticancer activity on various human cells, such as breast, lung, and prostate cancer cells .

Antimicrobial Applications Benzofuran derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains .

Structure-Activity Relationship The substitution of the N-phenyl ring of benzofuran with halogen is considered beneficial due to their hydrophobic and electron-donating nature, which enhances benzofuran’s cytotoxic properties . The position of the halogen atom influences the cytotoxic activity .

The table below compares Benzofuran, 4-chloro-2,3-dimethyl- with other similar compounds:

Compound NameStructure CharacteristicsUnique Features
BenzofuranBasic structure without substitutionsSimple structure; less functional diversity
2-MethylbenzofuranMethyl substitution at position 2Increased lipophilicity; altered biological activity
3-ChlorobenzofuranChlorine substitution at position 3Different reactivity profile; potential toxicity
5-MethylbenzofuranMethyl substitution at position 5Variability in pharmacological properties
Benzofuran, 4-chloro-2,3-dimethyl-Specific chlorine and methyl substitutionsEnhanced reactivity and biological activity compared to other benzofurans

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The positions and types of substituents critically influence benzofuran derivatives' reactivity, solubility, and bioactivity. Key comparisons include:

Compound Substituents Molecular Formula Key Properties/Activities References
4-Chloro-2,3-dimethylbenzofuran (hypothetical) 4-Cl, 2-CH₃, 3-CH₃ C₁₀H₉ClO Expected enhanced lipophilicity; potential antimicrobial activity (inferred)
2,3-Dihydro-2,3-dimethylbenzofuran (cis/trans) 2-CH₃, 3-CH₃ (dihydro) C₁₀H₁₂O ¹³C NMR peaks at 48–49 ppm for diastereomers; high trans-threo selectivity in polymerization
[3-(4-Chlorobenzyl)-3-methyl-2,3-dihydrobenzofuran-6-yl]piperidin-1-ylmethanone 4-Cl-benzyl, piperidinyl C₂₂H₂₄ClNO₂ Cannabinoid receptor 2 agonist (IC₅₀ = 12 nM)
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran 3-CH₃, 6-CH₃ (tetrahydro) C₁₀H₁₄O IR and GC data for industrial applications
5,6-Dihydro-3,6-dimethyl-4H-benzofuran-2-one 3-CH₃, 6-CH₃ (lactone) C₁₀H₁₂O₂ Antioxidant activity (EC₅₀ = 8.27–10.59 mM)

Key Observations :

  • Chloro Substitution: The 4-Cl group in the target compound likely increases electrophilicity, enhancing interactions with biological targets (e.g., microbial enzymes) compared to non-halogenated analogs .
  • This is seen in dihydro-2,3-dimethyl derivatives, where methyl groups influence polymerization selectivity .
Antimicrobial Activity

Benzofuran derivatives with halogen and alkyl substitutions often exhibit enhanced antimicrobial properties. For example:

  • Chloro-Enhanced Activity : Chlorinated analogs (e.g., 4c in ) demonstrate lower binding energies to microbial targets, suggesting the 4-Cl group in the target compound may improve efficacy .
Antioxidant and Antitumor Potential
  • Antioxidant EC₅₀ Values : 1,3-Benzofuran derivatives with ester groups (e.g., compound 64) show radical scavenging activities, which may extend to the target compound if similar substituents are present .
  • Cytotoxicity : Substitutions at C-2 and C-3 (e.g., ester or heterocyclic groups) correlate with antitumor activity in ovarian and breast cancer models . The 2,3-dimethyl groups in the target compound could modulate similar effects by enhancing membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-chloro-2,3-dimethylbenzofuran, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Halogenation and alkylation strategies : Start with a benzofuran core and introduce chloro and methyl groups via electrophilic substitution. For example, chlorination using Cl₂/FeCl₃ at controlled temperatures (0–5°C) minimizes side reactions. Methyl groups can be added via Friedel-Crafts alkylation with methyl halides and AlCl₃ as a catalyst .
  • Reductive approaches : Hydrogenation over palladium (H₂/Pd) can reduce unsaturated bonds in precursor compounds, followed by selective halogenation .
  • Key considerations : Monitor reaction progress via TLC or GC-MS. Optimize solvent polarity (e.g., dichloromethane for electrophilic substitutions) and stoichiometry to avoid over-substitution .

Q. How can NMR spectroscopy resolve structural ambiguities in 4-chloro-2,3-dimethylbenzofuran derivatives?

  • Methodological Answer :

  • ¹H and ¹³C NMR : Assign peaks using coupling constants and DEPT experiments. For example, the methyl groups at positions 2 and 3 show distinct splitting patterns due to diastereotopic effects. Chlorine’s electronegativity deshields adjacent protons, shifting peaks downfield .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures. For example, HSQC correlates methyl carbons (δ 15–25 ppm) with their proton signals (δ 1.5–2.5 ppm) .
  • Reference data : Compare with model compounds like 2,3-dihydro-2,3-dimethylbenzofuran (δ 49 ppm for trans-threo carbons, δ 48 ppm for cis-erythro carbons in ¹³C NMR) .

Advanced Research Questions

Q. How can researchers reconcile contradictory mass spectrometry (MS) data when identifying 4-chloro-2,3-dimethylbenzofuran in environmental samples?

  • Methodological Answer :

  • Fragmentation pattern analysis : Use high-resolution MS (HRMS) to distinguish between isomers. For example, benzofuran derivatives with m/z 118 (C₈H₆O) show strong molecular ion (M⁺) signals but lack M-H fragments, aiding differentiation from methylbenzaldehydes (m/z 120) .
  • Cross-validation : Combine GC-MS with IR spectroscopy (e.g., C-Cl stretches at 550–600 cm⁻¹) and retention indices (RI) from NIST databases to confirm identity .
  • Case study : In comet 67P’s coma analysis, benzofuran was confirmed via MS fragmentation mismatches with other isomers .

Q. What mechanistic insights explain the stereoselectivity observed in cationic polymerization of benzofuran derivatives?

  • Methodological Answer :

  • Chain-transfer mechanisms : Trans-threo enchainment dominates (95:5 selectivity) due to steric hindrance favoring axial attack of monomers. Use ¹³C NMR to track stereochemistry (e.g., δ 49 ppm for trans-threo carbons) .
  • Solvent effects : Polar solvents stabilize cationic intermediates, enhancing selectivity. For example, dichloroethane improves molecular weight control (Đ = 1.1–1.3) .
  • Computational modeling : DFT calculations predict transition-state energies for competing cis/TS pathways .

Q. How do structural modifications (e.g., chloro/methyl groups) influence the biological activity of 4-chloro-2,3-dimethylbenzofuran?

  • Methodological Answer :

  • SAR studies : Chlorine enhances electrophilic reactivity, increasing binding affinity to targets like histone deacetylases (HDACs). Methyl groups improve lipophilicity, enhancing membrane permeability .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) across cell lines. For example, 4-chloro-2,3-dimethylbenzofuran derivatives show IC₅₀ < 10 µM in HDAC inhibition .
  • Contradiction resolution : Balance bioactivity with toxicity. For instance, benzofuran’s carcinogenic potential (Group 2B) requires functionalization to mitigate risks .

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